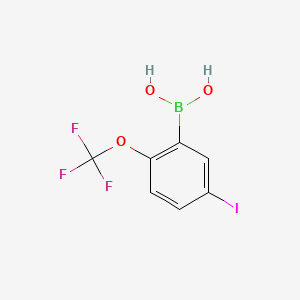

5-Iodo-2-trifluoromethoxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[5-iodo-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPPAYYLWWNTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)I)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681719 | |

| Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-12-0 | |

| Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-trifluoromethoxyphenylboronic Acid

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-Iodo-2-trifluoromethoxyphenylboronic acid, a critical building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering expert insights into process optimization, safety, and troubleshooting to ensure reliable and reproducible outcomes.

Strategic Importance and Synthetic Overview

This compound (CAS 1256355-12-0) is a highly valuable bifunctional reagent.[1] Its structure incorporates two key reactive handles: an aryl iodide and a boronic acid. This unique arrangement makes it an exceptional building block for complex molecule synthesis, particularly through sequential or orthogonal cross-coupling reactions. The boronic acid moiety is a classic participant in the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with aryl halides.[2] The aryl iodide provides a second, distinct site for subsequent palladium-catalyzed transformations, such as Sonogashira, Heck, or Buchwald-Hartwig couplings. This versatility allows for the stepwise and controlled construction of intricate molecular architectures central to modern pharmaceutical discovery.

The synthetic strategy detailed herein focuses on a robust and widely adopted method for preparing arylboronic acids: a directed ortho-lithiation followed by borylation. This approach leverages the trifluoromethoxy group's electronic properties and the iodine's role in facilitating a halogen-metal exchange, leading to a regioselective synthesis of the target compound from a commercially available precursor.

The Core Mechanism: Lithiation-Borylation

The conversion of an aryl halide to an arylboronic acid is a cornerstone of organoboron chemistry. The chosen protocol proceeds via a two-step sequence: formation of an aryllithium intermediate and its subsequent trapping with an electrophilic boron source.[3]

-

Halogen-Metal Exchange (Lithiation): The process begins with the reaction of the starting material, 1-iodo-4-(trifluoromethoxy)benzene, with a strong organolithium base, typically n-butyllithium (n-BuLi).[4] This reaction is conducted at cryogenic temperatures (-78 °C) to prevent unwanted side reactions. The n-BuLi selectively abstracts the iodine atom, forming a new carbon-lithium bond and generating the transient aryllithium species. The extremely low temperature is critical for maintaining the stability of this highly reactive intermediate.[5]

-

Borylation: The newly formed aryllithium, a potent nucleophile, is then introduced to a trialkyl borate, such as triisopropyl borate. The electron-deficient boron atom of the borate is highly electrophilic and is readily attacked by the carbanionic center of the aryllithium.[6] This nucleophilic addition results in the formation of a lithium boronate complex.

-

Hydrolysis (Workup): The final step involves quenching the reaction with an aqueous acid (e.g., HCl). This acidic workup protonates the alkoxy groups attached to the boron, leading to their hydrolysis and the formation of the desired this compound.[7]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive organolithium intermediates.

Reagents and Materials

| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 1-Iodo-4-(trifluoromethoxy)benzene | 103962-05-6 | 302.01 | 10.0 | 3.02 g | Starting material.[4] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 50 mL | Reaction solvent. |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 11.0 | 4.4 mL (2.5 M in hexanes) | Lithiating agent. Pyrophoric. |

| Triisopropyl Borate | 5419-55-6 | 188.08 | 12.0 | 2.75 mL | Borylating agent. |

| Hydrochloric Acid (2 M aq.) | 7647-01-0 | 36.46 | - | ~20 mL | For aqueous workup. |

| Ethyl Acetate | 141-78-6 | 88.11 | - | ~150 mL | Extraction solvent. |

| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | - | ~50 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | Drying agent. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter.

-

Initial Dissolution: Under a positive flow of nitrogen, add 1-Iodo-4-(trifluoromethoxy)benzene (3.02 g, 10.0 mmol) to the flask. Add anhydrous THF (50 mL) via syringe and stir until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition to minimize side reactions. After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (2.75 mL, 12.0 mmol) dropwise to the reaction mixture over 10 minutes, again ensuring the temperature remains below -70 °C.

-

Warming: After the addition, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Let the reaction stir at room temperature for at least 12 hours (overnight).

-

Quenching and Workup: Cool the flask in an ice-water bath. Cautiously quench the reaction by slowly adding 2 M HCl (20 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting off-white solid can be purified by recrystallization from a hexane/ethyl acetate solvent system to afford this compound as a white crystalline solid.

Safety, Handling, and Expert Insights

Trustworthiness through Vigilance: The successful and safe execution of this protocol hinges on a rigorous adherence to safety procedures and an understanding of the potential chemical hazards.

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air.[8] It must be handled exclusively under an inert atmosphere using proper syringe techniques. All glassware must be scrupulously dried.

-

Solvent Hazards: Tetrahydrofuran and ethyl acetate are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.

-

Irritants: The starting material and the final boronic acid product should be handled with care, as they can be skin and eye irritants.[4][9] Standard personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

-

Moisture Sensitivity: The paramount challenge in this synthesis is the exclusion of atmospheric moisture, which will readily quench the aryllithium intermediate, drastically reducing the yield. Using anhydrous solvents and maintaining a positive pressure of inert gas are non-negotiable.

-

Boroxine Formation: A common characteristic of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This can complicate product characterization, particularly by ¹H NMR, as it may result in multiple sets of signals. The presence of boroxine does not typically impede reactivity in subsequent coupling reactions. If desired, the boronic acid form can often be regenerated by dissolving the solid in a solvent mixture containing a small amount of water.

Conclusion

The lithiation-borylation of 1-iodo-4-(trifluoromethoxy)benzene is an efficient and reliable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers can consistently obtain this versatile building block in good yield. The insights provided in this guide are intended to empower scientists to not only execute the synthesis but also to understand the critical factors that govern its success, thereby facilitating the rapid advancement of their research and development programs.

References

-

National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles. PubMed Central. Retrieved from [Link]

-

Aggarwal, V. K. (2015). Lithiation-Borylation in Synthesis. University of Bristol. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. Retrieved from [Link]

-

CONICET. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid catalysed by Pd (II)–sulfosalan complexes in water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved from [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol. Retrieved from [Link]

-

Watson, D. A. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-Kupniewska/4b7a44f54e17637e6f3d10a264e16d0046e7f23c)

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 5-iodo-2-[18F]fluoropyridine ([18F]1) and its conjugation with thiols. Retrieved from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization reaction of 5-iodovanillin with phenylboronic acid. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENOLDISULPHONIC ACID SOLUTION 25% W/V IN SULPHURIC ACID. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-2-trifluoromethoxyphenylboronic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Iodo-2-trifluoromethoxyphenylboronic acid, a key reagent in modern organic synthesis. The guide will cover its fundamental chemical properties, explore its diverse applications, and provide detailed, field-tested protocols for its utilization. This document is designed to be an essential resource for professionals engaged in cutting-edge chemical research and development.

Core Chemical Properties and Structural Features

This compound is an organoboron compound with the chemical formula C₇H₅BF₃IO₃.[1][2] Its structure is characterized by a benzene ring substituted with a boronic acid group, an iodine atom, and a trifluoromethoxy group. This unique combination of functional groups imparts distinct reactivity and utility in organic synthesis.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Weight | 331.82 g/mol [1][2] |

| Appearance | White to slightly pale yellow solid (crystal or powder) |

| Melting Point | 89 °C |

| CAS Number | 1256355-12-0[1][2] |

| Solubility | Soluble in many organic solvents. |

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which influences the acidity of the boronic acid.[3] The presence of both an iodine atom and a boronic acid group on the same molecule makes it a bifunctional reagent, enabling sequential or site-selective cross-coupling reactions.

Figure 1: Chemical structure of this compound.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heterocyclic structures that are common motifs in pharmaceuticals and functional materials.

The trifluoromethoxy group can enhance the reactivity and selectivity of the coupling reaction. The iodine substituent provides a handle for further transformations, such as Sonogashira or Heck couplings, allowing for the construction of highly elaborate molecular architectures.

Experimental Protocols: A Practical Guide

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is intended as a starting point and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, CsF)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Solvent Addition: Add the degassed solvent to the flask under an inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions.[6][7] It may cause skin and eye irritation.[6][7][8] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[6][7] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7]

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[6][7]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique structural features allow for the efficient construction of complex molecules, making it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties and reactivity is crucial for its effective application in the development of new pharmaceuticals, agrochemicals, and materials.

References

Sources

- 1. usbio.net [usbio.net]

- 2. 1256355-12-0|(5-Iodo-2-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 5-Iodo-2-trifluoromethoxyphenylboronic Acid

This guide provides a comprehensive technical overview of 5-Iodo-2-trifluoromethoxyphenylboronic acid (CAS Number: 1256355-12-0), a specialized building block of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its unique structural attributes, strategic applications, and the scientific rationale behind its use in modern synthetic chemistry.

Introduction: A Trifecta of Functionality

This compound is a trifunctional reagent that offers a powerful combination of reactive sites for molecular elaboration. Its utility stems from the strategic placement of three key functional groups on a phenyl ring: a boronic acid, an iodine atom, and a trifluoromethoxy group. This unique arrangement allows for sequential and site-selective modifications, making it a highly valuable intermediate in the synthesis of complex organic molecules.

-

The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

-

The iodine atom serves as a versatile handle for a wide range of transformations, including other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[2]

-

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry.[3] It is known to significantly enhance metabolic stability, increase lipophilicity (which can improve membrane permeability and bioavailability), and modulate the electronic properties of a molecule.[4]

This guide will explore how these features are leveraged in a laboratory setting, providing both the theoretical underpinnings and practical considerations for its use.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any experimental workflow.

| Property | Value | Reference |

| CAS Number | 1256355-12-0 | [2] |

| Molecular Formula | C7H5BF3IO3 | [2] |

| Molecular Weight | 331.82 g/mol | [2] |

| Appearance | Typically a solid | N/A |

| Storage | Store at -20°C for long-term stability. | [2] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. | Inferred |

Safe Handling and Storage:

As with all boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5]

Key Safety Considerations:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[5]

-

Handling: Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For maximum product recovery, it is advisable to centrifuge the vial before opening.[2]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Synthesis of this compound

The synthesis of polysubstituted phenylboronic acids often requires regioselective functionalization strategies. A common and effective method for introducing a boronic acid group ortho to an existing substituent on an aromatic ring is through directed ortho-metalation, followed by quenching with a boron electrophile.

Representative Synthesis Protocol: Directed ortho-Metalation-Borylation

This protocol is based on established methodologies for the synthesis of analogous substituted phenylboronic acids.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the starting material, 1-iodo-4-(trifluoromethoxy)benzene (1.0 eq), and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The trifluoromethoxy group directs the deprotonation to the ortho position. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (B(OiPr)₃) (1.5 eq) is added dropwise to the reaction mixture. The resulting solution is allowed to slowly warm to room temperature and stirred overnight.

-

Quench and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Characterization and Spectroscopic Analysis

Unambiguous characterization of the final product is crucial for ensuring its purity and confirming its structure. The following spectroscopic signatures are expected for this compound, based on the analysis of its isomers.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton ortho to the boronic acid group and meta to the iodine will likely appear as a doublet. The proton meta to the boronic acid and ortho to the iodine will also be a doublet, and the proton between the iodine and trifluoromethoxy groups will appear as a doublet of doublets. The two protons of the boronic acid group (-B(OH)₂) will typically appear as a broad singlet, which is exchangeable with D₂O.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information. The carbon atom attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, exhibiting a large ¹JC-F coupling constant of approximately 255 Hz.[4] The carbon atom bonded to the boronic acid group will also be identifiable, though its signal can sometimes be broad.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a singlet for the -OCF₃ group.

Reactivity and Strategic Applications in Synthesis

The primary application of this compound is as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the boronic acid and the iodo group allows for a two-stage, selective functionalization of the molecule.

Application Example: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is typically the first reaction performed with this type of building block, leveraging the reactivity of the boronic acid.[7]

Representative Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or dimethylformamide (DMF).

-

Reaction: The mixture is heated under a nitrogen or argon atmosphere, typically to a temperature between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl compound, which still contains the iodo- and trifluoromethoxy- functionalities for further elaboration.

This initial coupling provides a strategic entry point to a wide range of complex scaffolds, where the iodine can then be used for a subsequent coupling reaction, installing another point of diversity.

Conclusion

This compound is a sophisticated and highly valuable building block for modern organic synthesis. Its unique combination of a boronic acid for Suzuki-Miyaura coupling, a reactive iodine atom for further functionalization, and the beneficial trifluoromethoxy group for modulating physicochemical properties makes it an indispensable tool for medicinal chemists and materials scientists. The ability to perform sequential, site-selective cross-coupling reactions from a single, compact scaffold allows for the efficient construction of complex molecular architectures, accelerating the discovery and development of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in research and development endeavors.

References

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Al-Zoubi, R. M., & Hall, D. G. (2010). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 34(8), 1603-1611. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(1), 43-58. [Link]

-

Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84879-84882. [Link]

-

Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2879. [Link]

-

Malig, T. C., et al. (2015). Synthesis of Boronated Alkoxyphenylalanines. Journal of Organic Chemistry, 80(15), 7583-7591. [Link]

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.

-

PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.

- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Gandon, V., & Malacria, M. (2006). ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 2. 2,4, or 5-Halopyridin-3-yl-boronic Acids and Esters. ChemInform, 37(32). [Link]

-

Al-Zoubi, R. M. (2017). Chemistry in Drug Discovery & Designing Mild, efficient and regioselective synthesis of diiodophenylboronic acid derivatives via metal-iodine exchange of 5-substituted-1,2,3-triiodoarenes. Journal of Chemical Biology & Therapeutics, 2(1). [Link]

-

Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(9), 2497-2508. [Link]

- Google Patents. (n.d.). Method for preparing 5-(3,6-dihydro-2,6-dioxo-4-trifluoromethyl-1(2H)-pyrimidinyl)thiophenol compound.

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2427. [Link]

- Google Patents. (n.d.). Process for the preparation of dihydroquinazolines.

-

Simal, C., et al. (2020). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. Chemistry – A European Journal, 26(72), 17536-17545. [Link]

- Google Patents. (n.d.). Method for preparing 5-trifluoromethyl uracil.

-

Gupta, L., et al. (2010). Synthesis and biological evaluation of new[2][8]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][8]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. sci-hub.ru [sci-hub.ru]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1256355-12-0|(5-Iodo-2-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Iodo-2-trifluoromethoxyphenylboronic acid: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Reagent

In the landscape of modern synthetic and medicinal chemistry, the efficiency of constructing complex molecular architectures is paramount. The strategic selection of starting materials—building blocks—is a critical determinant of success in any drug discovery campaign.[1] 5-Iodo-2-trifluoromethoxyphenylboronic acid emerges as a reagent of significant interest, embodying a trifecta of functionalities that empower chemists to forge intricate molecular frameworks with precision and control. Its structure features:

-

A boronic acid moiety, the cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds.[2][3][4]

-

An iodo group , a versatile synthetic handle for a plethora of subsequent transformations, including other cross-coupling reactions, allowing for sequential and orthogonal derivatization.

-

A 2-trifluoromethoxy (-OCF₃) substituent , a bioisostere of the methoxy group, which offers profound advantages in modulating the physicochemical properties of a lead compound, often enhancing metabolic stability, lipophilicity, and target engagement.[5]

This guide provides an in-depth analysis of this compound, from its fundamental properties to its practical application in a validated experimental context, offering researchers and drug development professionals the insights needed to leverage this powerful tool.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and scalable chemistry. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 331.82 g/mol | [6][7] |

| Molecular Formula | C₇H₅BF₃IO₃ | [6][7] |

| CAS Number | 1256355-12-0 | [6][7] |

| Appearance | Solid | [8] |

| Recommended Storage | -20°C, under inert atmosphere | [6] |

Mechanistic Insights and Strategic Application

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The primary utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation provides a reliable pathway to synthesize biaryl and substituted aromatic compounds, which are privileged structures in numerous approved drugs.[2]

The catalytic cycle, illustrated below, is a well-understood sequence of organometallic transformations. The causality for key experimental choices is critical:

-

The Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃) is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[9] This "ate" complex possesses a higher electron density on the organic moiety, which is essential to facilitate the transmetalation step—the transfer of the aryl group from boron to the palladium center. The choice of base can significantly impact reaction kinetics and substrate compatibility.

-

The Palladium Catalyst: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. Following transmetalation, the two organic fragments are joined in the reductive elimination step, which regenerates the active Pd(0) catalyst. The choice of ligands on the palladium center is crucial for stabilizing the catalyst and modulating its reactivity to achieve efficient coupling.

The Trifluoromethoxy (-OCF₃) Group: A "Super Bioisostere"

The trifluoromethoxy group is a powerful tool in medicinal chemistry.[5] Unlike a simple methoxy group, which is susceptible to O-dealkylation by cytochrome P450 enzymes, the -OCF₃ group is exceptionally stable to oxidative metabolism. This substitution can dramatically increase a drug candidate's half-life. Furthermore, its strong electron-withdrawing nature and high lipophilicity can alter a molecule's pKa, membrane permeability, and binding interactions within a target protein's active site.

The Iodo Group: A Handle for Sequential Functionalization

The presence of the iodo substituent on the same ring as the boronic acid opens the door for sequential, multi-component syntheses. After an initial Suzuki coupling via the boronic acid, the iodo group remains available for a subsequent cross-coupling reaction (e.g., Sonogashira, Heck, Buchwald-Hartwig amination), providing a convergent and efficient route to highly functionalized, three-dimensional molecules from a single, advanced building block.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a field-proven, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed as a self-validating system, with integrated checkpoints for reaction monitoring and characterization.

Objective: To synthesize 4'-substituted-5-iodo-2-trifluoromethoxy-1,1'-biphenyl.

Materials:

-

This compound (1.0 eq)

-

Substituted Aryl Bromide (1.1 eq)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Reactor Preparation (Inert Atmosphere is Critical):

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 332 mg, 1.0 mmol), the selected aryl bromide (1.1 mmol), and finely powdered potassium carbonate (414 mg, 3.0 mmol).

-

Causality: Flame-drying the flask removes adsorbed water, which can interfere with the catalytic cycle. An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which is the active species in the cycle.

-

-

Catalyst Addition:

-

Briefly remove the flask's stopper and add the palladium catalyst, PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol).

-

Causality: While PdCl₂(PPh₃)₂ is a Pd(II) precatalyst, it is readily reduced in situ to the active Pd(0) species. Using a precatalyst is often more convenient as they are more stable to air and moisture than many Pd(0) complexes.

-

-

Solvent Degassing and Addition:

-

In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to lower yields.[3] The presence of water is often beneficial, aiding in the dissolution of the carbonate base and facilitating the formation of the active boronate species.

-

Using a cannula or syringe, transfer the degassed solvent to the Schlenk flask containing the reagents.

-

-

Reaction Execution and Monitoring:

-

Fit the flask with a reflux condenser under a positive pressure of nitrogen.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. A typical reaction time is 6-12 hours.

-

Self-Validation: The disappearance of the starting materials and the appearance of a new, more nonpolar spot (on silica TLC) indicates product formation. LC-MS provides definitive confirmation by showing the expected mass of the product.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Visualization of the Suzuki-Miyaura Workflow

The following diagram outlines the logical flow of the experimental protocol described above, from initial setup to final product validation.

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic asset for chemical innovation. Its unique combination of a reactive boronic acid, a versatile iodo handle, and a property-enhancing trifluoromethoxy group makes it an exceptionally powerful building block for constructing novel molecular entities. By understanding the mechanistic principles behind its reactivity and employing validated, robust protocols, researchers in drug discovery and materials science can significantly accelerate their synthetic programs and unlock new avenues for discovery.

References

-

Sikorski, D., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 834. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46739475, 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wang, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports, 12(1), 16345. Available at: [Link]

-

Bellina, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(12), 4436-4443. Available at: [Link]

-

Gondru, R., & V. Muripiti. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Advances, 13, 29013-29026. Available at: [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]

-

Wang, C., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3(23), 4717-4726. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2018). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 42(1), 438-449. Available at: [Link]

-

MDPI. (2024). Special Issue "Drug Discovery and Application of New Technologies". Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(8), 2347-2359. Available at: [Link]

-

Wang, C., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3(23), 4717–4726. Available at: [Link]

- Pfrengle, W., et al. (2014). Process for the preparation of dihydroquinazolines. U.S. Patent No. 8,816,075 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Hreczycho, G., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]Phenylboronic-Acids%3A-Structures%2C-Hreczycho-Pawlak/d622f36b6680a656519198642a8b3834df95684f)

-

Wimmer, L., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-6. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. usbio.net [usbio.net]

- 7. 1256355-12-0|(5-Iodo-2-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide on the Stability and Storage of 5-Iodo-2-trifluoromethoxyphenylboronic Acid

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Iodo-2-trifluoromethoxyphenylboronic acid, a critical reagent in modern synthetic chemistry. Understanding the factors that influence its degradation is key to ensuring experimental reproducibility and the successful synthesis of target molecules.

Introduction to this compound

This compound is a versatile organoboron compound widely utilized in organic synthesis.[1][2] Its utility stems from the presence of three key functional groups: a boronic acid moiety, an iodo group, and a trifluoromethoxy group. This combination makes it a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The trifluoromethoxy and iodo substituents also offer opportunities for further functionalization, enhancing its versatility in the synthesis of complex molecules for pharmaceuticals and materials science.[4]

However, like many boronic acids, its stability can be a concern if not handled and stored correctly. The primary degradation pathways for arylboronic acids include protodeboronation, oxidation, and dehydration to form boroxines.[5][6][7] This guide will delve into the specific factors affecting the stability of this compound and provide detailed protocols for its optimal storage and handling.

Chemical Properties and Intrinsic Stability

The inherent stability of this compound is influenced by the electronic and steric effects of its substituents. The trifluoromethoxy group is strongly electron-withdrawing, which can impact the Lewis acidity of the boronic acid.[8] This increased acidity can influence its reactivity and stability, particularly in the presence of nucleophiles or bases.[8][9] The bulky nature of the trifluoromethoxy group, along with the adjacent iodo group, may also provide some steric hindrance around the boronic acid moiety, potentially influencing its susceptibility to certain degradation reactions.

Key Factors Affecting Stability

Several environmental factors can significantly impact the shelf-life and integrity of this compound.

Moisture and Hydrolytic Stability

Moisture is a critical factor in the degradation of many boronic acids. While generally stable to air and moisture, prolonged exposure can lead to hydrolytic instability.[10][11] For some fluorinated phenylboronic acids, it has been observed that their stability can be lower, and they may degrade before binding to a target in certain applications.[9]

Temperature

Elevated temperatures can accelerate degradation pathways. Thermally induced dehydration is a common process for boronic acids, leading to the formation of cyclic trimeric anhydrides known as boroxines.[3][7] While this process is often reversible upon the addition of water, the formation of boroxines can affect the compound's solubility and reactivity. Some safety data sheets for similar compounds indicate that they may be heat-sensitive.[12]

Light

Oxygen and Oxidation

Oxidation is a known degradation pathway for arylboronic acids, which can be converted to phenols.[14][15][16] This process can be mediated by various oxidizing agents, including atmospheric oxygen, especially in the presence of metal catalysts or under basic conditions.[14][17]

pH and Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a significant degradation pathway for arylboronic acids.[5] This reaction can be catalyzed by both acids and bases.[5][18][19] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the substituents on the aromatic ring.[20] Highly electron-deficient arylboronic acids can be unstable under basic conditions.[21]

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, the following storage and handling procedures are recommended.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C[22] | Minimizes thermal degradation and boroxine formation. |

| Atmosphere | Inert gas (Argon or Nitrogen)[23] | Prevents oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in the dark[13][23] | Protects against potential photochemical degradation. |

| Container | Tightly sealed, appropriate for low temperatures | Prevents ingress of moisture and air. |

Step-by-Step Storage Protocol

-

Receiving the Compound: Upon receipt, immediately inspect the container for any damage that might compromise the seal.

-

Inert Atmosphere: Before initial use and after each subsequent use, purge the vial with a dry, inert gas like argon or nitrogen. This will displace any air and moisture that entered the container.[23]

-

Temperature Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature. This crucial step prevents condensation of atmospheric moisture onto the cold compound.[23]

-

Low-Temperature Storage: For long-term storage, keep the tightly sealed container at -20°C.[22]

-

Desiccation: For added protection against moisture, consider storing the vial within a desiccator, even when refrigerated.

Step-by-Step Handling Protocol

-

Work Area: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Dispensing: When dispensing the solid, use clean, dry spatulas and weighing equipment. Avoid introducing any contaminants into the main stock bottle.

-

Solution Preparation: If preparing a solution, use anhydrous solvents to minimize hydrolytic degradation. Prepare solutions fresh for use whenever possible.

-

Post-Handling: After handling, ensure the container is tightly sealed and purged with an inert gas before returning it to cold storage. Clean any spills promptly.

Visualization of Degradation Pathways

The primary degradation pathways for arylboronic acids are summarized in the diagram below. Understanding these pathways is crucial for troubleshooting and for developing robust reaction conditions.

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to assess the purity and stability of a batch of this compound. The following workflow outlines a general approach.

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is crucial for its effective use in synthetic applications. By understanding and controlling the key factors that lead to its degradation—namely moisture, temperature, light, and pH—researchers can ensure the integrity of this valuable reagent. Adherence to the recommended storage and handling protocols outlined in this guide will contribute to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of research and development.

References

-

Yan, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

-

Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett. [Link]

-

Essenberg, C., Ellis, L., & Turnbull, M. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. [Link]

-

The proposed mechanism for protodeboronation of arylboronic acids. (2017). ResearchGate. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Methods for the hydroxylation of boronic acids into phenols. (n.d.). ResearchGate. [Link]

-

A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. (2013). ResearchGate. [Link]

-

Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH. (2014). Semantic Scholar. [Link]

-

Negrete-Raymond, A. V., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. [Link]

-

Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. [Link]

-

Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022). MDPI. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]

-

Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. (2019). ResearchGate. [Link]

-

SAFETY DATA SHEET. (2011). Thermo Fisher Scientific. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. [Link]

-

Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. (1954). Journal of the American Chemical Society. [Link]

-

Borate handling and storage. (n.d.). U.S. Borax. [Link]

-

Organoboron chemistry. (n.d.). Wikipedia. [Link]

-

The Chemistry of Organoboron Compounds, 2 Volume Set. (n.d.). Wiley. [Link]

-

Organoborane or Organoboron compounds. (n.d.). Slideshare. [Link]

-

Hydroxybenzeneboronic Acids and Anhydrides. (n.d.). ElectronicsAndBooks. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. [Link]

Sources

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. wiley.com [wiley.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 15. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 16. researchgate.net [researchgate.net]

- 17. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 22. usbio.net [usbio.net]

- 23. lumiprobe.com [lumiprobe.com]

Ensuring Reagent Integrity: A Guide to the Synthesis and Purity Assessment of 5-Iodo-2-trifluoromethoxyphenylboronic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-trifluoromethoxyphenylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures essential for drug discovery.[1] The efficacy, reproducibility, and safety of these synthetic endeavors are directly contingent upon the purity of this reagent. Impurities, whether residual starting materials, by-products, or degradation products like boroxines, can poison catalysts, generate unintended side products, and complicate downstream purification, ultimately compromising the integrity of the final active pharmaceutical ingredient (API).[2][3] This guide provides an in-depth examination of the critical parameters defining the purity of this compound, offering field-proven methodologies for its synthesis, purification, and comprehensive analytical characterization.

The Strategic Importance in Drug Discovery

The unique substitution pattern of this compound makes it a highly valuable reagent. The trifluoromethoxy (-OCF₃) group is a bioisostere of other functionalities and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The iodo-substituent provides a reactive handle for further functionalization, while the boronic acid moiety is the key functional group for palladium-catalyzed cross-coupling reactions.[4][5] Given that arylboronic acids have been identified as potentially genotoxic impurities (PGIs), rigorous control and analysis are not just a matter of good science but a potential regulatory requirement.[2]

Synthesis and Common Impurity Pathways

While numerous specific synthetic routes exist, a common approach involves a metal-halogen exchange of a di-halogenated precursor followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Key Impurities to Consider:

-

Starting Materials: Unreacted 1,4-diiodo-2-(trifluoromethoxy)benzene or related precursors.

-

De-boronated Species: Protodeboronation can lead to the formation of 1-iodo-4-(trifluoromethoxy)benzene. This is a critical impurity as it is unreactive in the desired coupling step.

-

Homocoupling Products: Formation of biphenyl impurities from the starting materials.

-

Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[3][6] This is the most common impurity and can exist in equilibrium with the monomeric acid, complicating characterization and stoichiometry calculations.

The reversible formation of the corresponding boroxine is a primary concern for the stability and accurate quantification of boronic acids.

Caption: Reversible dehydration of boronic acid to its cyclic anhydride (boroxine).

Comprehensive Purity Assessment: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on the orthogonal application of several methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and the identification of organic impurities. A full suite of experiments (¹H, ¹³C, ¹⁹F, ¹¹B) should be employed.

-

¹H NMR: Provides the primary structural fingerprint. The B(OH)₂ protons typically appear as a broad singlet which disappears upon shaking the sample with a drop of D₂O.[4][5] This exchange experiment is definitive for identifying the boronic acid protons and can help reveal underlying aromatic signals that may have been obscured.[5] The presence of boroxine can be inferred from complex changes in the aromatic region and a shift or disappearance of the B(OH)₂ signal.[4][5]

-

¹⁹F NMR: A simple and powerful tool for this specific molecule. It should yield a clean singlet for the -OCF₃ group. The presence of multiple singlets in this region would strongly indicate fluorine-containing impurities. Long-range couplings to aromatic protons can sometimes be observed, providing further structural information.[4]

-

¹³C NMR: The carbon attached to the -OCF₃ group will appear as a characteristic quartet due to coupling with the fluorine atoms (¹J C-F ≈ 255 Hz).[4][5]

-

¹¹B NMR: This experiment directly probes the boron atom. A signal around 28-34 ppm is typical for a tricoordinate arylboronic acid, while a tetrahedral boronate species would appear further upfield (around 3-10 ppm).

| Nucleus | Expected Chemical Shift (ppm) | Key Features & Insights |

| ¹H | ~7.5 - 8.2 (Aromatic), ~8.0 (B(OH)₂) | Aromatic splitting pattern confirms substitution. B(OH)₂ signal disappears with D₂O exchange. |

| ¹⁹F | ~ -58 to -60 | A single, sharp peak is expected. Additional peaks indicate fluorine-containing impurities. |

| ¹¹B | ~ 28 - 34 | Confirms the presence of the tricoordinate boronic acid functional group. |

| ¹³C | ~120.5 (q, ¹J C-F ≈ 255 Hz) | The characteristic quartet for the -OCF₃ group is a key diagnostic signal.[4][5] |

Table 1: Summary of expected NMR characteristics for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment, capable of separating the main component from closely related impurities.[6][7] A reversed-phase HPLC (RP-HPLC) method is most common.

Causality in Method Development:

-

Column Choice: A C18 stationary phase is the workhorse for arylboronic acids, providing good retention and separation based on hydrophobicity.[6][8] For challenging separations, a phenyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte and impurities.[6]

-

Mobile Phase: A mixture of water and acetonitrile or methanol is standard. The key is the addition of an acidic modifier, typically 0.1% formic or trifluoroacetic acid. This suppresses the ionization of the boronic acid group, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[6]

-

Detection: UV detection, typically at 254 nm, is effective due to the aromatic nature of the compound. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity across the entire UV spectrum.

| Parameter | Recommended Starting Condition | Justification |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Excellent general-purpose column for hydrophobic separation.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent analyte ionization state and good peak shape.[6] |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 20% to 95% B over 15-20 min | A broad gradient is essential to elute both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm (PDA) | Strong chromophore allows for sensitive detection; PDA confirms peak purity. |

| Sample Prep | Dissolve in Diluent (e.g., 50:50 A:B) | Ensures compatibility with the mobile phase and prevents on-column precipitation.[6] |

Table 2: Recommended RP-HPLC method parameters for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying unknown impurities.[3] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of each impurity peak, providing critical clues to its identity. Electrospray ionization (ESI) is a common technique for these compounds.[8][9]

Expert Insight: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of boron in an ion.[10] However, be aware that boronic acids can form adducts with solvents or form complex ions, which can complicate spectral interpretation.[8] Additionally, boron can leach from borosilicate glassware and create artifacts, so using polypropylene vials and fresh solvents is recommended.[11]

Purification Strategies

If a batch fails to meet the required purity specifications, purification is necessary.

-

Recrystallization: The most common method. A suitable solvent system must be identified where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

-

Acid/Base Extraction: The acidic nature of the boronic acid group (pKa ~7-9) allows for extraction into a basic aqueous solution (e.g., dilute NaOH), leaving non-acidic organic impurities behind. The product is then recovered by re-acidifying the aqueous layer and extracting it back into an organic solvent.

-

Chromatography: While possible, silica gel chromatography can be challenging due to the polarity of the boronic acid and its potential for degradation on the stationary phase. It is typically reserved for difficult purifications.

Experimental Protocols

The following protocols represent a self-validating workflow for assessing the purity of a new or existing batch of this compound.

Caption: A comprehensive workflow for the purity assessment of boronic acids.

Protocol 1: ¹H and ¹⁹F NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of the boronic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.

-

Acquisition (¹H): Acquire a standard proton spectrum. Note the chemical shift, multiplicity, and integration of all signals. Pay close attention to the broad singlet corresponding to the B(OH)₂ protons.

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube. Cap, shake gently for 30 seconds, and re-acquire the ¹H NMR spectrum.

-

Analysis (¹H): Confirm that the B(OH)₂ signal has significantly diminished or disappeared entirely.[5] Analyze the now-unobscured aromatic region for any underlying impurity signals.

-

Acquisition (¹⁹F): Using the same sample, acquire a ¹⁹F NMR spectrum.

-

Analysis (¹⁹F): Confirm the presence of a single peak corresponding to the -OCF₃ group. Any additional peaks represent fluorine-containing impurities and should be integrated relative to the main peak.

Protocol 2: Reversed-Phase HPLC Purity Method

-

System Setup: Equilibrate an HPLC system equipped with a PDA detector and a C18 column using the conditions outlined in Table 2.

-

Standard Preparation: Prepare a stock solution of a reference standard at ~1.0 mg/mL in the diluent.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (~1.0 mg/mL) in the diluent.[6] Ensure the sample is fully dissolved.

-

Injection: Inject equal volumes (e.g., 5 µL) of the diluent (as a blank), the reference standard, and the sample.

-

Data Analysis:

-

Identify the main peak in the sample chromatogram by comparing its retention time to the reference standard.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Use the PDA data to check for peak co-elution. The UV spectrum should be consistent across the entirety of the main peak.

-

Conclusion

The chemical purity of this compound is not a trivial specification; it is a critical quality attribute that dictates the success of subsequent synthetic transformations and the integrity of drug discovery programs. By employing a multi-faceted analytical approach grounded in NMR, HPLC, and MS, researchers can confidently verify the identity, strength, and purity of this vital reagent. The protocols and insights provided in this guide serve as a robust framework for establishing self-validating systems of quality control, ensuring that the building blocks of tomorrow's medicines are of the highest possible standard.

References

- A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. Benchchem.

- Cragg, R. H., Lawson, G., & Todd, J. F. J. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions.

- Mass spectrometric analysis for organic boron compounds. ResearchGate.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. (2021).

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. (2021).

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).

- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.

- Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. CONICET.

- Mass Spectrometry in Boron Chemistry. ACS Publications - American Chemical Society. (2009).

- Boron artifacts in mass spectrometry originating from glass bottles. Wiley Analytical Science. (2014).

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. (2024).

- 5: Drug Development for Traditional Drugs and Biologics. Medicine LibreTexts. (2025).

- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). (2013).

- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. PMC - NIH.

- Research in the Field of Drug Design and Development. PMC - PubMed Central.

Sources

- 1. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. waters.com [waters.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Comprehensive Technical Guide to 5-Iodo-2-trifluoromethoxyphenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-trifluoromethoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the iodo and boronic acid functionalities provide versatile handles for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth look at the synthesis, characterization, and practical application of this important reagent, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers. When sourcing this reagent, it is crucial to consider the purity, which is typically offered at ≥95% or higher.

| Property | Value |

| CAS Number | 1256355-12-0 |

| Molecular Formula | C₇H₅BF₃IO₃ |

| Molecular Weight | 331.82 g/mol |

| Appearance | White to off-white solid |

| Storage | Store in a cool, dry place, typically at 2-8°C, protected from light and moisture. |

Synthesis of this compound: A Detailed Protocol

While commercially available, an in-house synthesis of this compound can be advantageous for cost-effectiveness in large-scale applications. A common and reliable synthetic route starts from the readily available 2-(trifluoromethoxy)aniline. The synthesis involves a three-step process: iodination, diazotization, and subsequent borylation.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 4-Iodo-2-(trifluoromethoxy)aniline

-

To a stirred solution of 2-(trifluoromethoxy)aniline (1.0 eq.) in a suitable solvent such as aqueous ethanol, add sodium iodide (1.1 eq.) and iodine (1.05 eq.).

-

Cool the mixture in an ice bath and slowly add sulfuric acid (2.0 eq.).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Diazotization of 4-Iodo-2-(trifluoromethoxy)aniline

-

Suspend the purified 4-iodo-2-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 3: Borylation to Yield this compound

-

In a separate flask, cool a solution of trimethyl borate (2.0 eq.) in an appropriate solvent like tetrahydrofuran (THF) to -10°C.

-

Slowly add the previously prepared cold diazonium salt solution to the trimethyl borate solution, ensuring the temperature does not exceed -5°C.

-

After the addition is complete, stir the reaction mixture at low temperature for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-